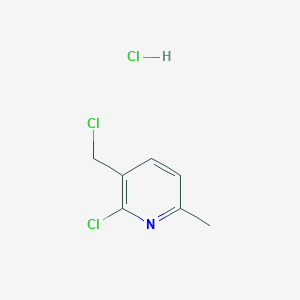

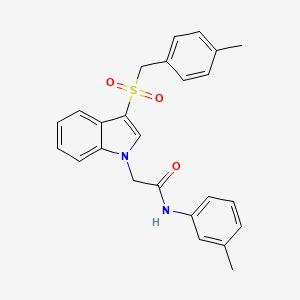

![molecular formula C20H14ClNO4S B2990916 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate CAS No. 477567-24-1](/img/structure/B2990916.png)

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C20H14ClNO4S and a molecular weight of 399.85. It is a thiophene-based analog, a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is part of what gives thiophene-based compounds their unique properties and applications.Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes can undergo a cyclization reaction with a sulfur reagent to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

While specific physical and chemical properties of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate are not provided in the retrieved papers, thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Comprehensive Analysis of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate Applications

Fluorescent Sensing for Metal Ions: Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate derivatives have been utilized as fluorescent sensors for metal ions. A study demonstrated the use of a related compound as a ratiometric Schiff base fluorescent sensor for the selective detection of In³⁺ and Pb²⁺ ions . This application is significant in environmental monitoring and industrial quality control.

Therapeutic Agent Development: The thiophene moiety present in this compound is of great interest in medicinal chemistry. Thiophene derivatives have shown potential as therapeutic agents against various bacterial strains, including B. subtilis, E. coli, P. vulgaris , and S. aureus . This compound could be a precursor in synthesizing new drugs with antibacterial properties.

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate are In3+ and Pb2+ ions . These ions play a significant role in various biological and environmental processes. For instance, Indium is a transition metal used in liquid crystal displays, semiconductor materials, and solar cells . Lead, on the other hand, is a poisonous metal ion that can cause serious health and environmental issues .

Mode of Action

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate interacts with its targets through a mechanism involving photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) . The compound exhibits a highly sensitive and selective ratiometric response to In3+ and Pb2+ . It can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .

Result of Action

The result of the action of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is the detection and differentiation of In3+ and Pb2+ ions . The compound exhibits a colorimetric/fluorescent dual-channel response to these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate. For instance, the compound exhibits a ratiometric response to In3+ in DMF/H2O tris buffer solution . .

properties

IUPAC Name |

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO4S/c1-2-25-20(24)17-16(11-7-3-5-9-13(11)26-17)22-19(23)18-15(21)12-8-4-6-10-14(12)27-18/h3-10H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZROYECXPPYBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)

![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)

![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)

![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)

![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)

![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)